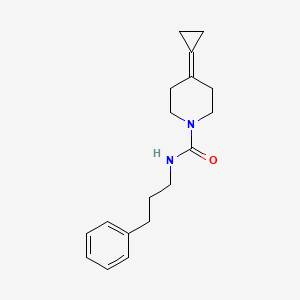

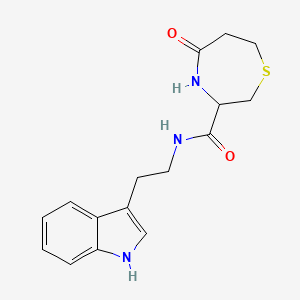

N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those related to N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, involves several steps that typically start from basic aromatic compounds or acids, proceeding through acylation, condensation, or cyclization reactions. These processes can involve the use of specific reagents like thionyl chloride, carbodiimides, or Grignard reagents to introduce various functional groups or to facilitate ring closure, leading to the desired benzamide structure (Saleh, 1989).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by extensive intramolecular hydrogen bonding, which stabilizes their conformation. X-ray crystallography studies reveal that the heterocyclic thiazine rings adopt half-chair conformations, and the amide groups form specific dihedral angles with the benzoyl rings, indicating a structured and stable molecular architecture (Siddiqui et al., 2008).

Chemical Reactions and Properties

N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide and its derivatives undergo various chemical reactions, including condensation with primary amines to form Schiff's bases and reactions with Grignard reagents that cleave C-S or C-O bonds, yielding substituted benzothiazin or benzoxazin derivatives. These reactions highlight the compound's reactivity and potential for further chemical modifications (Saleh, 1989).

Applications De Recherche Scientifique

Polymer Synthesis

N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide and related compounds have been explored in the synthesis of polyamides. Ueda and Sugiyama (1994) demonstrated the synthesis of ordered polyamides using symmetric and nonsymmetric monomers, showing potential applications in materials science (Ueda & Sugiyama, 1994).

Biologically Active Compounds Synthesis

Stepanova, Dmitriev, and Maslivets (2020) discussed the synthesis of enaminones fused to 1,4-benzothiazin-2-one, which can be useful for studies on biological activity, chemosensors, and fluorescence. This demonstrates the relevance of such compounds in pharmacology and biochemistry (Stepanova, Dmitriev, & Maslivets, 2020).

Photo-Physical Studies

Padalkar et al. (2011) synthesized derivatives including 2-(1,3-benzothiazol-2-yl) and studied their photo-physical properties. This research highlights the application of these compounds in the study of light-activated processes (Padalkar et al., 2011).

Structural Characterization

Siddiqui et al. (2008) examined the structures of similar compounds, emphasizing the importance of structural analysis in understanding the properties and potential applications of such chemicals (Siddiqui et al., 2008).

Anticancer Research

Ravinaik et al. (2021) designed and synthesized benzamide derivatives for anticancer evaluation, showing the potential of these compounds in cancer research and therapy (Ravinaik et al., 2021).

Photo-Induced Reactions

Matsuura and Saito (1969) investigated the photooxidation of related thiazole compounds, providing insights into photo-induced chemical reactions and their potential applications (Matsuura & Saito, 1969).

Synthesis of Novel Compounds

Various studies, such as those by Farag, Dawood, and Abdelhamid (1997), have explored the synthesis of new compounds using benzothiazol derivatives, contributing to the expansion of chemical libraries (Farag, Dawood, & Abdelhamid, 1997).

Antiallergy Agents

Hargrave, Hess, and Oliver (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives, potent antiallergy agents, demonstrating the potential of these compounds in therapeutic applications (Hargrave, Hess, & Oliver, 1983).

Antibacterial Activity

Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with significant anti-pathogenic activity, indicating the use of these compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Propriétés

IUPAC Name |

N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHQPXWPHZJELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2488796.png)

![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)

![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)

![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)

![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)